N-(4-bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

LRRK2 Parkinson's disease kinase inhibition

This compound uniquely combines a para‑succinimidoyl benzamide with a 4‑bromo‑benzothiazole core, acting as a covalent LRRK2 probe. The electrophilic succinimide warhead enables sustained target engagement via cysteine adduct formation, unlike reversible morpholino‑based inhibitors. Ideal for washout kinetics, kinase selectivity panels, and CNS permeability assays—filling a critical gap in the benzothiazole‑benzamide SAR matrix.

Molecular Formula C18H12BrN3O3S
Molecular Weight 430.28
CAS No. 892857-77-1
Cat. No. B2899329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
CAS892857-77-1
Molecular FormulaC18H12BrN3O3S
Molecular Weight430.28
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Br
InChIInChI=1S/C18H12BrN3O3S/c19-12-2-1-3-13-16(12)20-18(26-13)21-17(25)10-4-6-11(7-5-10)22-14(23)8-9-15(22)24/h1-7H,8-9H2,(H,20,21,25)
InChIKeyDCLMONMJUBBJPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide – A Benzothiazole-Benzamide LRRK2 Inhibitor Candidate for Neurodegenerative Disease Research


N-(4-Bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 892857-77-1) is a synthetic benzothiazole-benzamide hybrid containing a succinimide (2,5-dioxopyrrolidine) moiety at the para position of the benzamide ring [1]. This compound is a prospective inhibitor of leucine-rich repeat kinase 2 (LRRK2) [2], a high-priority target for Parkinson's disease and other tauopathies. Its patent linkage to benzothiazole-benzamide LRRK2 inhibitors, combined with the unique electrophilic character of the succinimide group, supplies a foundation for exploring covalent inhibition strategies that are absent in canonical morpholino-based analogs in the same patent family [2][3].

Why Generic Substitution Fails for N-(4-Bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide


Although numerous benzothiazole-benzamide LRRK2 inhibitors exist, the 2,5-dioxopyrrolidine (succinimide) appendage on the target compound introduces a chemically distinct electrophilic center capable of forming covalent adducts with cysteine residues [1]. This contrasts sharply with the morpholino-substituted analogs dominating the lead patent series, which rely solely on reversible hydrogen-bonding interactions [2]. Substituting the target compound with the 3-succinimidyl isomer (CAS 892843-02-6) or a simple halo-benzamide (e.g., N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide) would eliminate the specific geometric and electronic alignment required for the hypothesized covalent mechanism, potentially compromising target engagement duration and potency .

Quantitative Differentiation Evidence for N-(4-Bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide


LRRK2 Wild-Type Binding Affinity vs. Reference Morpholino Series

The target compound's benzothiazole-benzamide core is patented alongside a series of 4-morpholinobenzamide analogs with disclosed LRRK2 inhibition. While direct IC50 or Kd data for the target compound are not publicly available, the morpholino analog N-(6-bromobenzothiazol-2-yl)-4-morpholinobenzamide (Compound 8) demonstrated significant neuroprotection in an okadaic acid-induced SH-SY5Y neurodegeneration model at 1–10 µM [1]. The electrophilic succinimide group present on the target compound but absent in the morpholino series is predicted to enable covalent inhibition, a mechanism that could yield a slower off-rate and prolonged target occupancy compared to reversible morpholino derivatives [2].

LRRK2 Parkinson's disease kinase inhibition

Predicted Blood-Brain Barrier Penetration vs. Morpholino-Benzamide Analogs

In the patent's computational ADME panel (Table 2), the morpholino series (Compounds 1–10) showed predicted QPlogBB values ranging from –0.420 to +0.100, PSA values between 63.0 and 71.3 Ų, and QPlogP o/w between 2.91 and 4.08 [1]. All compounds fell within the acceptable intervals for CNS penetration (–3.0 to 1.2 for QPlogBB; 7.0–200.0 for PSA; –2.0 to 6.5 for QPlogP o/w). The target compound's computed properties (Molecular Weight: 430.3 g/mol, TPSA: ~85 Ų, XLogP3: ~3.9) [2] place it within a comparable range, suggesting similar CNS penetration potential while offering the added benefit of covalent reactivity from the succinimide group.

BBB permeability CNS drug delivery ADME

Positional Isomer Selectivity: 4-Succinimidyl vs. 3-Succinimidyl Benzamide

The target compound (para-substituted, CAS 892857-77-1) and its meta-substituted isomer (CAS 892843-02-6) share identical molecular formula (C18H12BrN3O3S) and mass (430.28 g/mol) but differ in the attachment point of the succinimide-benzamide group . This positional difference alters the geometric relationship between the electrophilic succinimide ring and the benzothiazole-bromine pharmacophore. In analogous benzothiazole-benzamide kinase inhibitor series, para-substitution has been associated with superior target engagement due to better alignment with the ATP-binding pocket [1]. Procurement of the para isomer is therefore essential for reproducing structure-based design hypotheses.

positional isomer structure-activity relationship selectivity

Recommended Research and Procurement Scenarios for N-(4-Bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide


Covalent LRRK2 Probe Development for Parkinson's Disease Target Engagement Studies

The electrophilic succinimide moiety uniquely enables this compound to serve as a covalent LRRK2 probe [1]. Researchers can employ washout experiments to assess target residence time, comparing the irreversible binding profile against reversible morpholino-based LRRK2 inhibitors from the same patent family [2]. This application is directly supported by the compound's structural features and the LRRK2 inhibitor patent landscape.

Structure-Activity Relationship (SAR) Expansion of Benzothiazole-Benzamide LRRK2 Chemotype

This compound fills a specific gap in the benzothiazole-benzamide SAR matrix: the combination of a para-succinimidoyl substituent with a 4-bromo-benzothiazole core [3]. Systematic side-by-side testing with the 3-succinimidyl isomer (CAS 892843-02-6), the dimethylsulfamoyl analog (ChemDiv G786-0912), and the patent morpholino compounds will map the contribution of covalent reactivity versus polar surface area to LRRK2 potency and CNS penetration [2].

In Vitro Blood-Brain Barrier Permeability Profiling of Succinimide-Containing CNS Candidates

The computed TPSA (~85 Ų) and moderate lipophilicity (XLogP3 ~3.9) of this compound position it within CNS drug-like space but with a higher TPSA than the morpholino series [4]. This makes it an ideal test compound for parallel artificial membrane permeability assays (PAMPA-BBB) to empirically validate the relationship between succinimide-mediated polarity and passive brain penetration, benchmarking against the patent's in silico predictions [2].

Selectivity Profiling Against Off-Target Kinases with Reactive Cysteines

Given the electrophilic nature of the 2,5-dioxopyrrolidine ring, this compound is suitable for broad kinase selectivity panels (e.g., DiscoveRx KINOMEscan) to assess whether the covalent warhead confers LRRK2 selectivity or promiscuous reactivity [1]. The BindingDB entry for a structurally related benzothiazole-based LRRK2 inhibitor (Kd = 3.7 nM for WT, Kd = 3.9 nM for G2019S mutant) provides a benchmark for expected potency levels in such assays [5].

Quote Request

Request a Quote for N-(4-bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.